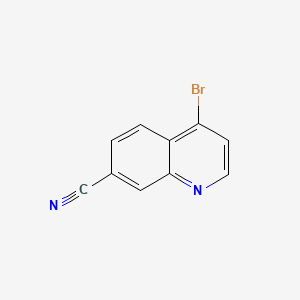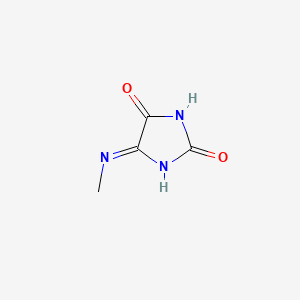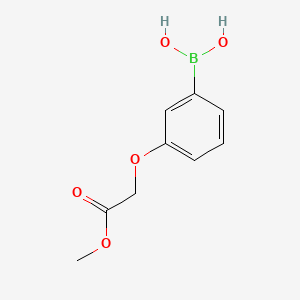
3-(2-Methoxy-2-oxoethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Methoxy-2-oxoethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1256355-55-1 . It has a molecular weight of 209.99 and its IUPAC name is 3-(2-methoxy-2-oxoethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-3-7(5-8)10(12)13/h2-5,12-13H,6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Pyrazoline-based Thiazolidin-4-one Derivatives : The compound 3-(2-Methoxy-2-oxoethoxy)phenylboronic acid has been used in the synthesis of Pyrazoline-based Thiazolidin-4-one derivatives, showing promising properties in anti-cancer and HIV treatments. These derivatives were further characterized through their physical properties and spectral data (Patel et al., 2013).
Crystal Engineering and Monomeric Structure Analysis : Research on ortho-alkoxyphenylboronic acids, a related group, aimed to design a boronic acid with a monomeric structure for crystal engineering. This study provided insights into the molecular packing and possible interactions within these compounds, offering a foundation for future applications in molecular synthesis (Cyrański et al., 2012).
Supramolecular Assemblies : Phenylboronic acids, including derivatives like 3-(2-Methoxy-2-oxoethoxy)phenylboronic acid, have been used in the design and synthesis of supramolecular assemblies. These structures are formed through hydrogen bonds, showcasing potential applications in various fields including material science (Pedireddi & Seethalekshmi, 2004).
Optical Properties and Semiconductor Applications : The compound has been utilized in the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which exhibit varying photophysical properties based on their substituents. These properties are essential for their potential application as organic semiconductors (Briseño-Ortega et al., 2018).
Detection of Saccharides : 3-Hydroxyphenylboronic acid, closely related to the compound , has been used in the amplified detection of saccharides. This involves a redox-polymer bearing phenylboronic acid, showcasing its potential in sensor technologies and analytical chemistry (Li et al., 2014).
Ortho-Directing Agent in Ruthenium-Catalyzed Silylation : Research demonstrates the use of ortho-directing agents, similar in structure to 3-(2-Methoxy-2-oxoethoxy)phenylboronic acid, in achieving o-C-H silylation of arylboronic acids. This provides insights into regioselective silylation, valuable in organic synthesis (Ihara & Suginome, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[3-(2-methoxy-2-oxoethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-3-7(5-8)10(12)13/h2-5,12-13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRAAFKSKNZJMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681881 |
Source


|
| Record name | [3-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-2-oxoethoxy)phenylboronic acid | |
CAS RN |
1256355-55-1 |
Source


|
| Record name | Acetic acid, 2-(3-boronophenoxy)-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


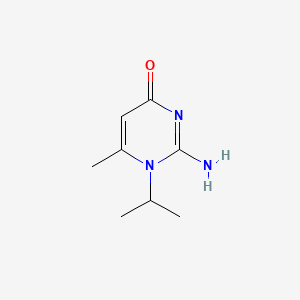
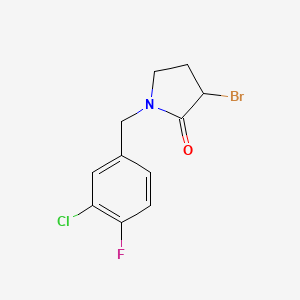

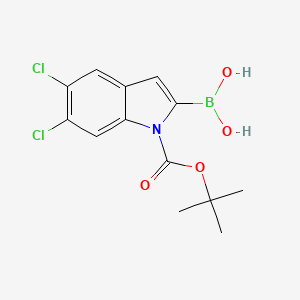


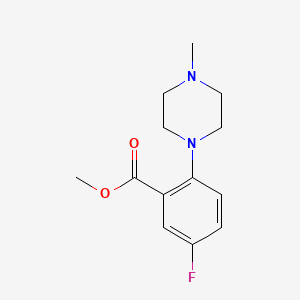
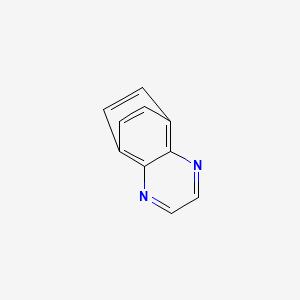
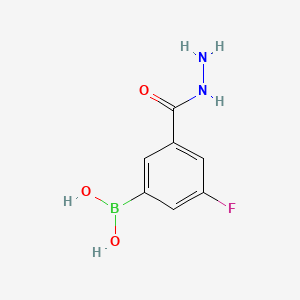
![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)
